N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This method allows for the formation of the quinoline ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially hydrogenated quinoline derivatives .
Scientific Research Applications
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline ring.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline nucleus.
Uniqueness
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
853330-96-8 |
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Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H25N3/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20/h5-12,15H,4,13-14H2,1-3H3,(H,22,23) |
InChI Key |
KVRWUEUGOHWJDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |
Origin of Product |
United States |
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